Diisodecyl nonylphenyl phosphite

Description

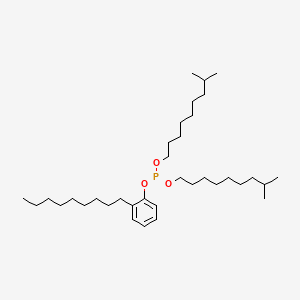

Structure

2D Structure

Properties

CAS No. |

93843-07-3 |

|---|---|

Molecular Formula |

C35H65O3P |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

bis(8-methylnonyl) (2-nonylphenyl) phosphite |

InChI |

InChI=1S/C35H65O3P/c1-6-7-8-9-10-15-20-27-34-28-21-22-29-35(34)38-39(36-30-23-16-11-13-18-25-32(2)3)37-31-24-17-12-14-19-26-33(4)5/h21-22,28-29,32-33H,6-20,23-27,30-31H2,1-5H3 |

InChI Key |

WKLPRBPRQIOXQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Architecture of Diisodecyl Nonylphenyl Phosphite

Chemical Synthesis Pathways for Aryl/Alkyl Phosphite (B83602) Esters

The synthesis of mixed aryl/alkyl phosphite esters, such as Diisodecyl nonylphenyl phosphite, is accomplished through established organophosphorus chemistry routes. These methods are designed to controllably form phosphorus-oxygen (P-O) bonds and can be broadly categorized into direct esterification and transesterification processes.

A primary and widely utilized method for synthesizing phosphite esters involves the reaction of phosphorus trichloride (PCl₃) with alcohols and phenols. wikipedia.orgnih.gov This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl groups of the organic moieties displace the chloride atoms. For a mixed phosphite like this compound, the reaction involves the sequential or simultaneous addition of two equivalents of isodecyl alcohol and one equivalent of nonylphenol to one equivalent of PCl₃.

The reaction proceeds as follows: PCl₃ + 2 R¹OH + R²OH → P(OR¹)₂(OR²) + 3 HCl (where R¹ = isodecyl, R² = nonylphenyl)

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. If not neutralized, HCl can react with the newly formed trialkyl phosphite ester, leading to dealkylation and the formation of dialkyl hydrogen phosphonates. acs.org To prevent this side reaction and drive the reaction to completion, a proton acceptor, typically a tertiary amine base like triethylamine (R₃N), is added to the reaction mixture. wikipedia.orgwikipedia.org The base neutralizes the HCl as it is formed, precipitating as an amine hydrochloride salt which can be subsequently removed by filtration. wikipedia.org

The general equation in the presence of a base is: PCl₃ + 3 ROH + 3 R₃N → P(OR)₃ + 3 R₃NH⁺Cl⁻ wikipedia.org

While a base is essential when using alkyl alcohols, it is not strictly necessary for reactions with phenols, as aryl phosphite esters are less susceptible to cleavage by HCl. wikipedia.org However, a base is often included even in these cases as it catalyzes the esterification reaction. wikipedia.org

Transesterification is an alternative and versatile route for preparing phosphite esters, particularly for creating mixed or more complex structures. wikipedia.org This equilibrium-driven process involves the exchange of alcohol or phenol groups on a starting phosphite ester with different alcohol or phenol groups. google.com For the synthesis of this compound, a common starting material could be a simple, readily available phosphite, such as triphenyl phosphite [P(OPh)₃] or trimethyl phosphite [P(OMe)₃].

The general reaction is: P(OR)₃ + 2 R¹OH + R²OH ⇌ P(OR¹)₂(OR²) + 3 ROH

To drive the reaction toward the desired product, the equilibrium must be shifted to the right. This is typically achieved by removing the displaced alcohol (ROH) from the reaction mixture, often through distillation. wikipedia.org Using a starting phosphite derived from a low-boiling-point alcohol, such as methanol, is advantageous because the methanol byproduct can be easily removed, ensuring high conversion to the target mixed phosphite ester. wikipedia.org The reaction can be controlled by the stoichiometry of the added alcohols and by monitoring the removal of the byproduct. google.com Catalysts, such as sodium phenolate, can be employed to decrease the reaction time. google.com

| Synthesis Method | Key Reagents | Key Conditions | Advantages | Disadvantages |

| Direct Esterification | Phosphorus Trichloride, Isodecyl Alcohol, Nonylphenol | Presence of a tertiary amine base to neutralize HCl byproduct. wikipedia.org | Direct route from a basic phosphorus source. | Requires careful control of HCl byproduct to prevent side reactions like dealkylation. acs.org |

| Transesterification | A simple phosphite (e.g., Triphenyl Phosphite), Isodecyl Alcohol, Nonylphenol | Removal of the displaced alcohol/phenol by distillation to shift equilibrium. wikipedia.org | Versatile for creating mixed and complex phosphites; avoids handling PCl₃ directly. | Equilibrium process that requires efficient removal of byproducts for high yield. |

Structure-Reactivity Relationships in Phosphite Ligands

The chemical behavior, stability, and efficacy of phosphite esters are profoundly influenced by the nature of the organic groups attached to the phosphorus atom. In this compound, the combination of two bulky alkyl (isodecyl) groups and one aryl (nonylphenyl) group creates a unique balance of steric and electronic properties.

The properties of a phosphite ligand are governed by the interplay of steric bulk and electronic effects of its substituents. manchester.ac.uk

Electronic Effects : These effects relate to the electron-donating or electron-withdrawing nature of the substituents, which modifies the electron density on the phosphorus atom. manchester.ac.uk

Isodecyl Groups : As branched alkyl groups, the two isodecyl moieties are primarily σ-electron donors. omicsonline.org They increase the electron density on the phosphorus atom, enhancing its Lewis basicity (σ-donation capability).

Steric Effects : This refers to the physical bulk of the substituents and the spatial hindrance they create around the central phosphorus atom. manchester.ac.uk

Both the isodecyl and nonylphenyl groups are sterically demanding. The branched nature of the isodecyl chains and the large, substituted aromatic ring of the nonylphenyl group occupy significant space. This steric hindrance can influence the ligand's coordination to a metal center and can protect the phosphorus atom's lone pair of electrons from oxidative attack, thereby increasing the molecule's stability. researchgate.net

| Moiety | Type | Primary Electronic Effect | Primary Steric Effect |

| Isodecyl | Branched Alkyl | σ-electron donating omicsonline.org | High steric bulk |

| Nonylphenyl | Substituted Aryl | Electron-donating (from nonyl group), π-accepting (P-O bonds) manchester.ac.uk | High steric bulk |

The three-dimensional structure and stability of this compound are direct consequences of its constituent groups. The molecule's conformation is determined by the rotation around the P-O and O-C bonds, which is heavily restricted by the bulky isodecyl and nonylphenyl moieties. researchgate.net To minimize steric repulsion between these large groups, the molecule will adopt a specific, energetically favorable conformation.

This steric shielding has a significant impact on the molecule's stability. The bulky groups can physically block access to the phosphorus atom's lone pair of electrons, which is the primary site of oxidation. researchgate.net This protection enhances the thermal and oxidative stability of the phosphite, a crucial property for its use as a stabilizer in polymers. wikipedia.org Aryl phosphite esters are generally less prone to reactions like the Michaelis–Arbuzov reaction compared to their alkyl counterparts, which also contributes to their stability in certain applications. wikipedia.org

Advanced Synthetic Strategies for Tailored this compound Derivatives

While direct esterification and transesterification are workhorse methods, modern organic synthesis seeks more efficient, selective, and environmentally benign pathways. Research into organophosphorus chemistry has yielded advanced strategies that could be applied to synthesize tailored derivatives of this compound or other complex, unsymmetrical phosphites.

One area of development is the use of transition metal catalysis. For instance, palladium-catalyzed coupling reactions have been developed to form C-P bonds, providing routes to various arylphosphonates from dialkyl phosphites and aryl boronate esters. digitellinc.comdigitellinc.com While targeting a different class of organophosphorus compounds, these catalytic approaches highlight the potential for metal-mediated reactions in creating specific P-element bonds under milder conditions.

Another strategy involves the development of highly efficient catalytic methods for phosphite diester synthesis using environmentally benign zinc(II) catalysts. nih.govrsc.org Such methods allow for the consecutive introduction of two different alcohol groups onto a phosphorus center, releasing a simple byproduct and avoiding the use of stoichiometric activating agents. rsc.org

Furthermore, multi-component reactions offer a streamlined approach. An efficient, metal-free, three-component coupling reaction involving arynes, phosphites, and alkynes has been developed to produce aryl(alkynyl)phosphinates, demonstrating the potential for complex molecule synthesis in a single, operationally simple step. acs.org These advanced methodologies provide powerful tools for creating novel phosphite structures with precisely controlled ("tailored") steric and electronic properties for specialized applications.

Mechanistic Elucidation of Diisodecyl Nonylphenyl Phosphite As an Antioxidant

Primary Function as a Hydroperoxide-Decomposing Secondary Antioxidant

Diisodecyl nonylphenyl phosphite (B83602) (DINPP) functions primarily as a secondary antioxidant, a classification that defines its mechanism of action within a polymer matrix. Unlike primary antioxidants that directly intercept radical species, secondary antioxidants operate by targeting and neutralizing hydroperoxides (ROOH). These hydroperoxides are intermediate species formed during the auto-oxidation cycle of polymers. If left unchecked, they can decompose under thermal or light-induced stress into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate the degradation chain reaction. The principal role of DINPP is to preemptively decompose these hydroperoxides into stable, non-radical products, thereby preventing the proliferation of degradation pathways. nih.govpartinchem.comnbinno.com

Non-Radical Scavenging of Hydroperoxide Species

The core of Diisodecyl nonylphenyl phosphite's antioxidant activity lies in its ability to stoichiometrically reduce hydroperoxides into corresponding alcohols (ROH). nih.gov This process is a non-radical decomposition pathway, meaning it does not generate new free radicals, effectively breaking the degradation cycle. The trivalent phosphorus atom (P(III)) in the phosphite molecule is the active center for this reaction. It possesses a lone pair of electrons that facilitates the reduction of the hydroperoxide.

The general reaction can be represented as: ROOH + P(OR')₃ → ROH + O=P(OR')₃

In this reaction, the phosphite ester reacts with a hydroperoxide (ROOH) to yield a stable alcohol (ROH) and the corresponding phosphate (B84403) ester, where the phosphorus atom is oxidized from a trivalent (P(III)) to a pentavalent (P(V)) state. acs.orgresearchgate.net This sacrificial mechanism effectively neutralizes the hydroperoxide threat before it can escalate into further radical-induced polymer chain scission and crosslinking. researchgate.net

Pathways of Phosphite Conversion to Corresponding Phosphates during Oxidation

The conversion of this compound to its phosphate analogue is the defining outcome of its antioxidant function. nih.govnbinno.com This oxidative transformation is integral to the hydroperoxide decomposition process. The trivalent phosphorus in the phosphite acts as an oxygen acceptor, leading to the formation of a pentavalent phosphate.

The efficiency of this conversion can be influenced by several factors within the polymer matrix, including temperature and the presence of other species. At elevated processing temperatures, the rate of this reaction is significant, which is why phosphites are considered excellent processing stabilizers. nih.gov Furthermore, in some environments, hydrolysis of aryl phosphites can occur, especially at higher temperatures, which may lead to the formation of different phosphorus-containing species that also participate in stabilization mechanisms. acs.org

Synergistic Interactions with Primary Antioxidant Systems

While this compound is an effective secondary antioxidant on its own, its performance is significantly enhanced when used in combination with primary antioxidants, most notably hindered phenols. nih.govpartinchem.comnih.gov This phenomenon, known as synergism, results in a stabilization effect that is greater than the sum of the individual contributions of each antioxidant. nbinno.com

Enhancement of Oxidative Stability in Combination with Hindered Phenols

Hindered phenols are primary antioxidants that function by donating a hydrogen atom to chain-propagating peroxy radicals (ROO•), thereby terminating the radical chain reaction. partinchem.com However, this process results in the formation of hydroperoxides (ROOH). nih.gov While the immediate radical threat is neutralized, the accumulation of these hydroperoxides creates a reservoir for potential future radical generation.

This is where the synergistic relationship with this compound becomes crucial. The phosphite efficiently decomposes the hydroperoxides generated by the action of the hindered phenol, preventing them from becoming a source of new radicals. nih.govnbinno.com This complementary action protects the polymer from both the initial radical attack and the subsequent decomposition of hydroperoxides, leading to a marked improvement in long-term thermal stability and color retention. nih.gov Research has indicated that an optimal stabilization effect can often be achieved with specific blend ratios, for instance, a combination of one part hindered phenol to two parts phosphite has been noted for its effectiveness. researchgate.net

Table 1: Effect of Antioxidant Systems on Polymer Stability

| Antioxidant System | Melt Flow Index (g/10 min) | Yellowness Index | Oxidative Induction Time (OIT) at 200°C (min) |

| Unstabilized Polymer | 15.2 | 25.4 | < 1 |

| Hindered Phenol (0.1%) | 8.5 | 12.1 | 15 |

| DINPP (0.1%) | 9.1 | 10.5 | 8 |

| Hindered Phenol (0.1%) + DINPP (0.1%) | 4.3 | 3.2 | 45 |

This interactive table is based on representative data illustrating the synergistic effect. Lower Melt Flow Index and Yellowness Index, and higher OIT indicate better stabilization.

Mechanistic Models for Synergistic Effects in Multi-Component Stabilizer Blends

The synergistic mechanism between hindered phenols and phosphites like this compound is founded on a dual-pathway protection model. nbinno.com

Radical Scavenging (Primary Antioxidant): The hindered phenol (ArOH) intercepts a peroxy radical (ROO•), terminating the chain propagation step.

ArOH + ROO• → ArO• + ROOH

Hydroperoxide Decomposition (Secondary Antioxidant): The this compound (P(OR')₃) then neutralizes the hydroperoxide (ROOH) formed in the first step.

ROOH + P(OR')₃ → ROH + O=P(OR')₃

This two-pronged approach ensures a comprehensive defense against oxidative degradation. The primary antioxidant addresses the immediate threat of free radicals, while the secondary antioxidant cleans up the potentially harmful byproducts of that primary action. nbinno.com This prevents the regeneration of radicals and protects the primary antioxidant from being consumed in secondary reactions, allowing it to remain available for its primary radical-scavenging role.

Ancillary Stabilization Mechanisms in Complex Polymer Matrices

Beyond its primary role as a hydroperoxide decomposer, this compound can contribute to polymer stability through other mechanisms, particularly within complex formulations that include multiple additives.

One notable ancillary mechanism is related to its hydrolysis products. At the high temperatures typical of polymer processing, aryl phosphites can undergo some degree of hydrolysis, which can generate hindered phenols from their own structure. acs.org These newly formed phenols can then act as primary, chain-breaking antioxidants, adding another layer to the stabilization system. acs.org

Chelation of Metal Chlorides and Inhibition of Dehydrochlorination in PVC

PVC is typically stabilized with primary heat stabilizers, often mixed metal soaps such as calcium/zinc stearates. While zinc stearate (B1226849) is effective at reacting with initial degradation products, this reaction produces zinc chloride (ZnCl₂). researchgate.net ZnCl₂ is a strong Lewis acid and a potent catalyst for the dehydrochlorination of PVC. google.com If its concentration is not controlled, it can lead to a rapid, catastrophic degradation of the polymer, often termed "zinc burning," which results in severe blackening. mdpi.com

The effectiveness of phosphite stabilizers in mitigating the catalytic effect of metal chlorides is evident in performance data. When phosphites are added to PVC formulations containing zinc-based primary stabilizers, the time to severe degradation is significantly extended. This synergistic effect is crucial for achieving a wide processing window and durable end-products.

The following table illustrates the impact of phosphite stabilizers on the thermal stability of a PVC formulation, as measured by the Yellowness Index (YI), an indicator of discoloration. Lower YI values signify better color stability.

| Heating Time (minutes) | PVC with Ca/Zn Stabilizer (YI) | PVC with Ca/Zn Stabilizer + Phosphite (YI) |

| 15 | 25 | 20 |

| 30 | 45 | 30 |

| 45 | 70 | 42 |

| 60 | 95 (Severe Discoloration) | 55 |

| 75 | N/A (Blackened) | 70 |

This table presents illustrative data based on typical performance characteristics of phosphite co-stabilizers in PVC.

Stabilization through Reaction with Unstable Allyl Chloride Atoms

The PVC polymerization process can result in structural defects within the polymer chain, most notably tertiary and allylic chloride atoms. These sites are significantly less stable than the secondary chlorides that constitute the majority of the polymer backbone. The allylic chloride, in particular, is a labile site that serves as an initiation point for the "zipper" dehydrochlorination reaction.

This compound can directly intervene at this initiation stage. It acts as a nucleophile and reacts with the unstable allyl chloride atoms on the PVC chain. This process, known as the Michaelis–Arbuzov reaction, involves the displacement of the labile chlorine atom by the phosphite. The result is the formation of a stable phosphonate (B1237965) ester group covalently bonded to the PVC backbone and the elimination of an alkyl chloride.

By replacing the highly reactive allyl chloride with a thermally stable phosphonate linkage, the phosphite effectively "repairs" the defect site on the polymer chain. This action prevents the initiation of the unzipping degradation process, thereby preserving the initial color and molecular integrity of the PVC. This preventive mechanism is a key function of phosphites as secondary stabilizers, complementing the HCl-scavenging and metal-chelating roles of other components in the stabilizer package.

The rate of dehydrochlorination provides a direct measure of the effectiveness of a stabilizer system. The data below shows a comparison of the rate of HCl evolution for unstabilized PVC versus PVC stabilized with a system containing a phosphite.

| Sample | Induction Time (minutes) | Rate of Dehydrochlorination (µg HCl/g PVC·min) |

| Unstabilized PVC | 5 | 15.2 |

| PVC + Ca/Zn Stabilizer | 25 | 8.5 |

| PVC + Ca/Zn Stabilizer + Phosphite | 50 | 3.1 |

This table contains representative data demonstrating the impact of stabilizers on the dehydrochlorination of PVC at elevated temperatures (e.g., 180°C). researchgate.net

Hydrolytic Stability and Degradation Chemistry of Diisodecyl Nonylphenyl Phosphite

Kinetic and Mechanistic Studies of Hydrolytic Degradation

The hydrolysis of phosphite (B83602) esters, including diisodecyl nonylphenyl phosphite, is a reaction of significant industrial relevance, particularly in the context of polymer stabilization. The rate and mechanism of this degradation process are influenced by several factors, including the presence of water, the acidity of the environment, and the molecular structure of the phosphite itself.

Role of Water and Acidic Environments on Hydrolysis Rate and Extent

The presence of water is a prerequisite for the hydrolysis of this compound. The reaction involves the nucleophilic attack of a water molecule on the phosphorus atom. acs.orgwinona.edu The rate of this reaction is significantly accelerated in acidic environments. acs.orgwinona.edumdpi.comlife-trialkyl.eugoogle.com

Initially, the hydrolysis of a trialkyl phosphite can lead to the formation of acidic species such as dialkyl hydrogen phosphite. google.com If hydrolysis proceeds further, stronger acids can be formed, which in turn catalyze the further degradation of the remaining phosphite. google.com This autocatalytic cycle can lead to a rapid breakdown of the phosphite stabilizer, compromising its antioxidant function and potentially causing issues like the corrosion of processing equipment. google.com

Computational studies on model phosphites have indicated that hydrolysis under both acidic and basic conditions is thermodynamically more favorable than under neutral conditions. winona.edu This is because under neutral conditions, the water molecule that initiates the hydrolysis is consumed in the process. In contrast, in acidic or basic media, the catalytic species (hydronium or hydroxide (B78521) ions) are regenerated, allowing the degradation to proceed more readily. winona.edu

The general trend for hydrolytic stability is that hindered aryl phosphites are more stable than aryl phosphites, which are in turn more stable than alkyl phosphites. life-trialkyl.eu

Steric and Electronic Effects on Phosphite Hydrolytic Resistance

The molecular structure of the phosphite ester plays a crucial role in its resistance to hydrolysis. Both steric and electronic factors associated with the organic groups attached to the phosphorus atom influence the rate of nucleophilic attack by water.

Steric Hindrance: Bulky substituents around the phosphorus center can physically obstruct the approach of a water molecule, thereby slowing down the hydrolysis rate. nih.govnih.gov For instance, increasing the steric bulk of the alkyl or aryl groups on the phosphite can significantly enhance its hydrolytic stability. life-trialkyl.euacs.org This is a key principle in the design of more robust phosphite antioxidants. The branched diisodecyl groups in this compound are expected to provide more steric hindrance compared to linear alkyl chains, contributing to its hydrolytic stability. bdmaee.net

Electronic Effects: The electronic properties of the substituent groups also impact hydrolytic resistance. Electron-withdrawing groups can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water, potentially destabilizing the phosphite. acs.org Conversely, electron-donating groups can increase the electron density on the phosphorus atom, making it less reactive towards water. acs.org Studies on substituted acylphosphites have shown that electron-donating groups can marginally improve stability, while electron-withdrawing groups can significantly decrease it. acs.org

Influence of Co-additives and Physical Formulations on Hydrolysis Pathways

The hydrolytic stability of this compound in a final product formulation is not solely dependent on its intrinsic chemical properties but is also significantly influenced by the presence of other additives and the physical form of the additive package.

Co-additives: The chemical nature of co-additives can drastically alter the rate of phosphite hydrolysis. researchgate.net For example, the inclusion of basic compounds, such as amines like triethanolamine (B1662121) or triisopropanolamine, can act as hydrolysis stabilizers by neutralizing any acidic species that may form, thereby preventing the acid-catalyzed degradation of the phosphite. google.com Conversely, the presence of acidic residues, for instance from polymerization catalysts, can accelerate hydrolysis. google.com

Physical Form: The physical form in which the additive package is supplied can also influence the hydrolysis mechanism. researchgate.net Different physical forms can affect the accessibility of the phosphite to moisture, thereby altering the degradation pathways and rates. Research has demonstrated that by carefully selecting the physical form of the additive blend and the nature of the co-additives, the rate of hydrolysis of high-performance phosphites can be significantly reduced. researchgate.net

Identification and Characterization of Hydrolytic Transformation Products

The hydrolysis of this compound results in the cleavage of the P-O bonds, leading to the formation of several degradation products. The identification and characterization of these products are crucial for understanding the degradation mechanism and its potential impact on the stabilized material.

Formation of Phosphorous Acid and Phosphonate (B1237965) Species

A primary consequence of phosphite hydrolysis is the formation of phosphorous acid (H₃PO₃) and its corresponding esters. The reaction proceeds in a stepwise manner. The initial hydrolysis of a triorganophosphite typically yields a diorgano hydrogen phosphonate and an alcohol or phenol. google.com

Further hydrolysis can lead to the formation of a mono-organo phosphonate and ultimately to phosphorous acid itself. acs.orgacs.org Phosphorous acid is a diprotic acid and exists in equilibrium with the phosphonate ion. youtube.com The formation of these acidic species is a key concern as they can catalyze further degradation of the polymer or other additives present in the formulation. google.comresearchgate.net The presence of these species can be detected and quantified using techniques such as ³¹P NMR spectroscopy. acs.org

| Reactant | Hydrolysis Product | Significance |

| This compound | Diisodecyl hydrogen phosphonate | Initial hydrolysis product |

| Diisodecyl hydrogen phosphonate | Isodecyl hydrogen phosphonate | Intermediate hydrolysis product |

| Isodecyl hydrogen phosphonate | Phosphorous Acid (H₃PO₃) | Final phosphorus-containing hydrolysis product, acidic |

This table outlines the stepwise formation of phosphorous acid from the hydrolysis of the phosphite.

Detection of Phenolic and Alcoholic Byproducts of Hydrolysis

In addition to the phosphorus-containing species, the hydrolysis of this compound also liberates the corresponding alcoholic and phenolic compounds from the ester linkages. Specifically, the cleavage of the P-O-alkyl bonds releases isodecanol, while the cleavage of the P-O-aryl bond releases nonylphenol.

Impact of Hydrolysis on Processing Performance and Long-Term Thermal Stability

The hydrolytic stability of phosphite antioxidants is a critical factor that directly influences both the efficiency of polymer processing and the long-term durability of the final product. This compound, while exhibiting better hydrolytic resistance than some simpler phosphites due to its bulky alkyl groups, is nevertheless susceptible to degradation in the presence of moisture, particularly at the elevated temperatures characteristic of polymer processing. bdmaee.netlife-trialkyl.eu

The hydrolysis of this compound proceeds via the cleavage of one or more of its ester linkages, yielding phosphorous acid, diisodecyl alcohol, and nonylphenol as primary degradation products. This degradation has two major detrimental effects on performance. Firstly, the hydrolysis consumes the active phosphite, reducing its concentration and thus its capacity to act as a secondary antioxidant during processing. This can lead to inadequate stabilization, resulting in polymer degradation, which manifests as discoloration (yellowing) and a loss of mechanical properties. researchgate.netgoogle.com

Secondly, the acidic byproducts of hydrolysis, particularly phosphorous acid, can catalyze further degradation of the polymer itself. researchgate.net This autocatalytic process can compromise not only the melt flow stability during initial processing but also the long-term thermal stability of the polymer during its service life. researchgate.net Even under typical thermal aging conditions, hydrolytic degradation can be the predominant mechanism over oxidative degradation, underscoring the importance of minimizing moisture content and utilizing hydrolytically stable phosphite grades. researchgate.net

The impact of phosphite hydrolysis on polymer processing stability is often evaluated by measuring the melt flow index (MFI) after multiple extrusion passes. A stable MFI indicates minimal polymer chain scission or cross-linking.

Table 1: Illustrative Impact of Phosphite Hydrolytic Stability on Polypropylene (PP) Melt Flow Index (MFI) after Multiple Extrusions

| Stabilizer System | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 3rd Pass | MFI (g/10 min) after 5th Pass | % Change in MFI (1st to 5th Pass) |

| PP + Primary Antioxidant (no phosphite) | 3.5 | 6.8 | 12.5 | +257% |

| PP + Primary AO + Hydrolytically Unstable Phosphite | 3.6 | 5.2 | 8.9 | +147% |

| PP + Primary AO + this compound | 3.5 | 4.1 | 5.5 | +57% |

This table is a representative illustration based on the established principles of phosphite stabilization. Actual values can vary depending on specific processing conditions and formulations.

For long-term thermal stability, the retention of mechanical properties, such as tensile strength or impact resistance, after prolonged heat aging is a key indicator. The presence of hydrolysis byproducts can accelerate the loss of these properties.

Table 2: Representative Data on Long-Term Thermal Stability of a Polymer with Different Phosphite Stabilizers (Aged at 150°C)

| Stabilizer System | Time to 50% Retention of Tensile Strength (hours) |

| Polymer + Primary Antioxidant (no phosphite) | 450 |

| Polymer + Primary AO + Hydrolytically Unstable Phosphite | 600 |

| Polymer + Primary AO + this compound | 1100 |

This table provides illustrative data based on the known effects of phosphite hydrolysis on polymer durability. Specific performance depends on the polymer type and aging environment.

Investigation of Oxidative Degradation Mechanisms and Byproducts

The primary role and degradation pathway of this compound in a polymer is its intentional oxidation. As a secondary antioxidant, it functions by scavenging hydroperoxides (ROOH), which are formed during the primary oxidation cycle of the polymer. bdmaee.netgoogle.com These hydroperoxides are unstable and readily decompose into highly reactive radicals that propagate further polymer degradation.

The mechanism of action involves the reduction of hydroperoxides by the phosphite ester (P(OR)₃). In this process, the phosphorus atom, with its lone pair of electrons, attacks the electrophilic oxygen of the hydroperoxide. The phosphite is thereby oxidized to its corresponding phosphate (B84403) ester, a more stable and less reactive species, while the hydroperoxide is converted into a harmless alcohol. life-trialkyl.eu

Primary Oxidative Degradation Reaction: P(OR)₃ + ROOH → O=P(OR)₃ + ROH (this compound + Polymer hydroperoxide → Diisodecyl nonylphenyl phosphate + Polymer alcohol)

The principal and desired byproduct of this protective oxidative degradation is diisodecyl nonylphenyl phosphate. This phosphate is generally considered inert as a stabilizer but is very stable against further hydrolysis. life-trialkyl.eu

However, other degradation byproducts can be formed under specific conditions. In the presence of both oxygen and moisture, a combination of oxidation and hydrolysis can occur. Furthermore, under photo-oxidative conditions (exposure to UV light), more complex degradation pathways can be initiated, potentially leading to the formation of hydroxylated, dealkylated, or methylated products alongside the expected phosphate and hydrolysis products. acs.org

The key degradation byproducts of this compound are therefore categorized by their formation mechanism:

Table 3: Degradation Byproducts of this compound

| Degradation Pathway | Key Byproducts | Significance |

| Oxidation (Primary Function) | Diisodecyl nonylphenyl phosphate | Intended, stable byproduct of antioxidant activity. life-trialkyl.eu |

| Hydrolysis | Phosphorous acid, Diisodecyl alcohol, Nonylphenol | Undesired byproducts that reduce stabilization efficiency and can catalyze polymer degradation. |

| Photo-oxidation | Hydroxylated species, Dealkylated species | Can form under UV exposure; potential for complex reaction pathways. acs.org |

Interactions, Compatibility, and Processing Behavior of Diisodecyl Nonylphenyl Phosphite in Polymer Formulations

Formulation Strategies for Optimized Performance with Synergistic Additives

To achieve comprehensive stabilization of polymers, Diisodecyl nonylphenyl phosphite (B83602) is typically used in combination with other additives, creating a synergistic effect where the total stabilizing impact is greater than the sum of the individual components. The most common synergistic blends involve primary antioxidants, such as hindered phenols.

Numerous publications have highlighted the synergy between phenolic and phosphite antioxidants. adeka-pa.eu In this relationship, the primary (phenolic) antioxidant is a free-radical scavenger that intercepts peroxy radicals, while the secondary (phosphite) antioxidant, like Diisodecyl nonylphenyl phosphite, decomposes hydroperoxides into non-radical, stable products. This dual approach provides enhanced protection throughout the polymer's lifecycle, from processing to end-use.

However, the interactions can be complex. Studies on combinations of phenolic antioxidants, phosphites, and acid scavengers like zinc stearate (B1226849) in high-density polyethylene (B3416737) (HDPE) have revealed that the effects can be either synergistic or antagonistic depending on the conditions. researchgate.net While synergistic effects are observed under photooxidation, antagonistic effects can occur during thermal aging. researchgate.net These interactions are thought to be influenced by complex formation between the phosphites and the acid scavenger, which can impact the hydroperoxide decomposing effectiveness of the phosphite. researchgate.net

The development of "No Dust Blends" (NDB), which are physical blends of stabilizers, has also shown to improve performance compared to traditional powder forms. mmu.ac.uk

Table 1: Synergistic Antioxidant Systems in Polymer Formulations

| Additive Class 1 | Additive Class 2 | Mechanism of Synergy | Polymer System Example |

| This compound (Secondary Antioxidant) | Hindered Phenolic Antioxidants (Primary Antioxidant) | Phosphite decomposes hydroperoxides; Phenolic antioxidant scavenges free radicals. | Polyolefins (PE, PP) |

| This compound | Hindered Amine Light Stabilizers (HALS) | Phosphite provides process stability; HALS provides UV light stability. | Polypropylene |

| This compound | Acid Scavengers (e.g., Calcium Stearate) | Acid scavenger neutralizes acidic residues, protecting the phosphite from hydrolysis. | Polyolefins |

This table is a representation of common synergistic strategies.

Role of Acid Scavengers in Mitigating Phosphite Hydrolysis within Polymer Systems

A significant challenge with phosphite antioxidants, including this compound, is their susceptibility to hydrolysis. mmu.ac.uk This reaction, which can be initiated by exposure to water, especially in acidic environments, degrades the phosphite into its corresponding alcohol and phosphoric acid. This not only reduces the stabilizing efficacy of the phosphite but the byproducts can also be detrimental to the polymer, for example by causing "black specs". life-trialkyl.eu

To counteract this, acid scavengers are incorporated into the polymer formulation. These additives neutralize acidic residues that may be present in the polymer from the polymerization process (e.g., catalyst residues) or that are generated during degradation. mmu.ac.uk By neutralizing these acids, they prevent the acid-catalyzed hydrolysis of the phosphite.

Commonly used acid scavengers in polyolefin systems include metal stearates (like calcium stearate) and hydrotalcite-like compounds. mmu.ac.uk Research has demonstrated that blending a phosphite antioxidant with these additives can significantly enhance its hydrolytic stability. mmu.ac.uk For example, an improvement in the hydrolytic stability of the phosphite antioxidant Alkanox P-24 was observed when blended with calcium stearate or a hydrotalcite-like compound. mmu.ac.uk Interestingly, some studies have shown that even partially hydrolyzed phosphites can still exhibit significant antioxidant activity and retard polymer degradation during processing. mmu.ac.uk

Influence of Polymer Matrix Composition on Phosphite Stability and Distribution

The stability and distribution of this compound are heavily influenced by the nature of the polymer matrix it is incorporated into. The compatibility between the additive and the polymer is crucial for its effective functioning.

Polyolefins, such as polyethylene and polypropylene, are non-polar and hydrophobic. For effective dispersion and to avoid phase separation, the antioxidant should also be compatible with this non-polar environment. Adding a phosphite with a ligand that is too polar can lead to compatibility issues. life-trialkyl.eu

The molecular weight of the phosphite's ligands plays a role in its compatibility and physical behavior. The "isodecyl" and "nonylphenyl" groups in this compound provide it with good compatibility in polyolefins.

In contrast, polymers like polyvinyl chloride (PVC) have different stabilization requirements due to their unique degradation mechanism, which involves the release of hydrochloric acid (HCl). In PVC, phosphites can act as secondary stabilizers by reacting with the labile chlorine atoms and scavenging HCl. life-trialkyl.eu However, all-aryl phosphites are generally not used as the sole phosphite in PVC, whereas phenyl-alkyl phosphites are often chosen for their cost-performance balance. life-trialkyl.eu The choice of phosphite must be carefully considered based on the polymer matrix to ensure optimal performance.

Research on Migration and Volatility Characteristics of this compound

The migration and volatility of additives are critical considerations, especially for applications like food packaging. Migration is the process by which an additive moves from the polymer to the surface or into a contacting substance. Volatility refers to the tendency of a substance to vaporize.

The molecular weight of an additive is a key factor influencing these characteristics. Higher molecular weight additives generally exhibit lower volatility and slower migration rates. The inclusion of long-chain alkyl groups like "isodecyl" in this compound increases its molecular weight compared to phosphites with smaller alkyl groups, which in turn helps to reduce its volatility and migration potential. life-trialkyl.eu

Research on the migration of nonylphenol, a potential breakdown product of related phosphites like tris(nonylphenyl) phosphite (TNPP), from PVC packaging films into food simulants has been conducted. These studies provide insights into the potential migration behavior of substances derived from nonylphenyl phosphites.

Table 2: Migration of Nonylphenol from PVC Films into Food Simulants

| Food Simulant | Migration Level (mg/g of polymer) | Migration Percentage |

| Distilled Water | 0.017–0.091 | 3.2–5.3% |

| 3% Acetic Acid Solution | 0.013–0.079 | 2.9–4.6% |

| 95% Ethanol | 0.125–0.449 | 21.5–35.0% |

Data from a study on nonylphenol migration from PVC films containing tris(nonylphenyl) phosphite. agriculturejournals.cz

These results show that migration is significantly higher into fatty food simulants (represented by 95% ethanol) compared to aqueous and acidic simulants. agriculturejournals.cz

Plate-out and bloom are two undesirable phenomena related to additive migration.

Plate-out occurs during processing when an incompatible or excess additive deposits on the surfaces of processing equipment like extruder screws and dies.

Bloom is the exudation of an additive to the surface of the finished polymer article over time, often forming a dust-like layer.

Both phenomena are driven by the limited solubility and compatibility of the additive in the polymer matrix. Strategies to mitigate these issues focus on improving the compatibility of the phosphite stabilizer.

One of the primary strategies is to select a phosphite with appropriate molecular characteristics. Using higher molecular weight ligands, such as the isodecyl group in this compound, is an effective way to reduce the likelihood of plate-out and bloom. life-trialkyl.eu The larger molecular size hinders the additive's mobility within the polymer matrix.

Furthermore, ensuring the phosphite is well-dispersed and not used in excessive concentrations is crucial. Proper mixing and adherence to recommended loading levels can prevent the supersaturation of the additive in the polymer, which is a key driver for both plate-out and bloom.

Application Specific Stabilization Mechanisms of Diisodecyl Nonylphenyl Phosphite

Polyolefin Stabilization During Processing and End-Use

In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (PP), Diisodecyl nonylphenyl phosphite (B83602) is crucial for preventing degradation during melt conversion processes like extrusion and molding. adishank.comsongwon.com These polymers are susceptible to auto-oxidation, which can alter their molecular architecture and compromise their physical properties. songwon.com The stabilization mechanism often involves a synergistic combination with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal-oxidative breakdown. adishank.comtappi.orgresearchgate.net The phenolic antioxidant scavenges oxygen-centered free radicals, while the phosphite decomposes hydroperoxides, creating an efficient stabilization system. tappi.org

During high-temperature processing, polyolefins can undergo chain scission (in PP) or cross-linking (in PE), which significantly alters the Melt Flow Index (MFI), a measure of the polymer's melt viscosity. researchgate.net The inclusion of phosphite stabilizers is critical for preserving the MFI, ensuring consistent processability and final product quality. grandviewresearch.com By preventing degradation, these stabilizers help maintain the polymer's original molecular weight. songwon.com

Furthermore, oxidative degradation leads to the formation of chromophoric groups, causing discoloration and yellowing in the polymer. adishank.com Diisodecyl nonylphenyl phosphite effectively minimizes this color change, preserving the optical properties and aesthetic appearance of the final product. adishank.comgrandviewresearch.com

Table 1: Effect of this compound on Polyolefin Properties

| Property | Without Stabilizer | With this compound |

|---|---|---|

| Melt Flow Index (MFI) | Significant change during processing | Preserved |

| Color Stability (Yellowness Index) | Increased yellowing | Minimized color change |

| Long-Term Performance | Reduced | Enhanced |

The fundamental role of this compound in polyolefins is to interrupt the thermal-oxidative degradation cycle. This process begins when polymer chains react with oxygen, forming hydroperoxides (ROOH). These hydroperoxides are unstable and can decompose into highly reactive alkoxy and hydroxy radicals, which then propagate the degradation chain reaction. tappi.org

This compound intervenes by reducing the hydroperoxides to stable alcohols, while the phosphite itself is oxidized to a phosphate (B84403). tappi.org This sacrificial mechanism effectively removes the hydroperoxides before they can generate more free radicals, thus protecting the polymer backbone from cleavage or cross-linking. adishank.comtappi.org This action is particularly important in oxygen-poor environments typical of melt processing. researchgate.net The reactivity toward oxidation generally follows the order of PP > LDPE > LLDPE > HDPE, with high-density polyethylene being the most stable. mdpi.com

Stabilization of Polyvinyl Chloride (PVC) Systems

In Polyvinyl Chloride (PVC), this compound acts as a secondary heat stabilizer and chelating agent, often in conjunction with primary stabilizers like mixed metal soaps. deltachem.netvestachem.comgalatachemicals.com PVC is highly susceptible to thermal degradation, which involves the release of hydrogen chloride (HCl) in an autocatalytic dehydrochlorination process, leading to severe discoloration and loss of mechanical properties. deltachem.netiyte.edu.tr Phosphites contribute to stability in several ways, including capturing the released HCl, replacing unstable chlorine atoms in the PVC structure, and passivating metal ions that can accelerate degradation. deltachem.net

This compound is commonly used in combination with metal soaps such as calcium stearate (B1226849) and zinc stearate. iyte.edu.trakdenizchemson.com Metal soaps function as co-stabilizers by reacting with and scavenging the HCl released during PVC degradation. akdenizchemson.com However, this reaction produces metal chlorides (e.g., ZnCl2), which are strong Lewis acids that can catalyze further degradation. akdenizchemson.com

This is where the chelating function of the phosphite becomes critical. It is believed that the phosphite can complex with these newly formed metal chlorides. deltachem.net This complexation passivates the metal ions, preventing them from promoting further dehydrochlorination and improving the long-term heat stability, weather resistance, and transparency of the PVC product. deltachem.net

A synergistic effect is observed when this compound is used with organotin stabilizers and epoxy compounds. deltachem.net Organotin compounds are highly effective primary stabilizers for PVC that work by substituting labile chlorine atoms on the polymer chain with more stable groups. core.ac.uk The phosphite complements this action by performing its role as a hydroperoxide decomposer and chelating agent. deltachem.netgoogle.com

Epoxy compounds, such as epoxidized soybean oil, also act as HCl scavengers. The combination of organotin stabilizers, epoxy compounds, and phosphites creates a multi-pronged defense against PVC degradation, leading to enhanced thermal stability. deltachem.netcore.ac.uk

Table 2: Stabilization Mechanisms in PVC

| Stabilizer Component | Primary Function |

|---|---|

| This compound | Secondary stabilizer, chelating agent, hydroperoxide decomposer. deltachem.net |

| Metal Soaps (e.g., Ca/Zn Stearate) | Primary HCl scavenger. akdenizchemson.com |

| Organotin Compounds | Primary stabilizer, replaces labile chlorine atoms. core.ac.uk |

| Epoxy Compounds | HCl scavenger. core.ac.uk |

Stabilization Efficacy in Other Polymer Resins (e.g., ABS, Polycarbonate, Polyurethane, PET Fiber)

The utility of this compound extends beyond polyolefins and PVC to a range of other polymer systems where thermal-oxidative stability is required. vestachem.comgalatachemicals.comspecialchem.com

Acrylonitrile Butadiene Styrene (ABS) and Styrenics: In ABS and other styrenic polymers, the phosphite acts as an antioxidant and processing stabilizer, preventing yellowing and maintaining mechanical properties during processing. galatachemicals.comspecialchem.comadishank.com

Polycarbonate (PC): It serves as a color and processing stabilizer, protecting the polymer during high-temperature molding and ensuring clarity. vestachem.comgalatachemicals.com

Polyurethane (PU): In polyurethane applications, it enhances thermal and oxidative stability. vestachem.comgalatachemicals.com

PET Fiber: this compound is also employed as a stabilizer in the production of Polyethylene terephthalate (PET) fibers. vestachem.com

In these engineering plastics and elastomers, it functions as a secondary antioxidant, often in combination with other stabilizers, to protect against degradation, maintain color, and ensure the longevity of the final product. adishank.comgalatachemicals.com

Comparative Analysis of this compound Performance against Benchmark Stabilizers

This compound (DIDNPP) functions as a secondary antioxidant, primarily by decomposing hydroperoxides that are formed during the oxidation of polymers. adishank.com Its performance is best understood when compared to other phosphite stabilizers and primary antioxidants, which often serve as benchmarks in the industry. The selection of a stabilizer system depends on the polymer type, processing conditions, and end-use application requirements.

Comparison with Tris(nonylphenyl) phosphite (TNPP)

Tris(nonylphenyl) phosphite (TNPP) is a widely used, general-purpose phosphite stabilizer and serves as a primary benchmark for DIDNPP. performanceadditives.uspishrochem.com While both are effective hydroperoxide decomposers, significant performance differences exist, particularly concerning hydrolytic stability.

Hydrolytic Stability: DIDNPP exhibits significantly enhanced resistance to hydrolysis compared to TNPP. morpholine.cc This superior performance is attributed to the unique branched diisodecyl alkyl groups in its structure. These bulky groups provide steric hindrance, protecting the central phosphorus atom from attack by water molecules. morpholine.cc In contrast, TNPP is known to be more susceptible to hydrolysis, which can break down the stabilizer and form byproducts like nonylphenol. morpholine.ccresearchgate.net Research indicates that DIDNPP can maintain over 90% of its original activity after 24 hours of hydrolytic stress, a testament to its robustness. morpholine.cc This makes DIDNPP highly suitable for applications where materials are exposed to moisture, such as in agricultural films and outdoor construction materials. morpholine.cc

Blooming and Migration: The long, non-polar diisodecyl chains in DIDNPP enhance its solubility and compatibility within hydrocarbon polymer matrices. morpholine.cc This lipophilicity reduces its tendency to migrate to the surface, a phenomenon known as "blooming." DIDNPP shows excellent resistance to blooming, whereas TNPP has a poorer performance profile in this regard. morpholine.cc

Thermal and Color Stability: Both DIDNPP and TNPP provide protection against thermal degradation during high-temperature processing. adishank.comadishank.com They help prevent discoloration and maintain the optical clarity of polymers. adishank.com TNPP is noted for preventing yellowing in synthetic rubbers and ABS plastics during heat processing. adishank.com DIDNPP is also recognized for its high thermal resistance, making it ideal for processes like extrusion and molding. adishank.com

Table 1: Feature Comparison of DIDNPP vs. Benchmark Phosphites

| Feature | This compound (DIDNPP) | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) Phosphite |

| Hydrolytic Stability | Excellent morpholine.cc | Poor morpholine.ccresearchgate.net | Fair morpholine.cc |

| Resistance to Blooming | Excellent morpholine.cc | Poor morpholine.cc | Good morpholine.cc |

| Thermal Stability | Good adishank.commorpholine.cc | Fair morpholine.cc | Good morpholine.cc |

| Physical Form | Liquid bdmaee.net | Liquid adishank.combdmaee.net | Solid performanceadditives.us |

| Primary Function | Secondary Antioxidant (Hydroperoxide Decomposer) adishank.com | Secondary Antioxidant (Hydroperoxide Decomposer) adishank.com | Secondary Antioxidant (Hydroperoxide Decomposer) performanceadditives.us |

| Cost | Moderate morpholine.cc | Low morpholine.cc | High morpholine.cc |

Comparison with High-Performance Phosphites

Another important benchmark is Tris(2,4-di-tert-butylphenyl) phosphite, a high-performance solid phosphite antioxidant often used in demanding applications. performanceadditives.us

Performance Attributes: Tris(2,4-di-tert-butylphenyl) phosphite is known for its effectiveness in improving thermal stability during processing, often in combination with a primary phenolic antioxidant. performanceadditives.us It offers good color stability and is suitable for a wide range of polymers, including polyolefins, polycarbonates, and ABS. performanceadditives.us While its hydrolytic stability is considered fair, it is generally better than that of TNPP. morpholine.cc However, DIDNPP's hydrolytic stability is rated as excellent, surpassing this high-performance benchmark. morpholine.cc Furthermore, as a liquid, DIDNPP can offer advantages in handling and dosing compared to solid phosphites. bdmaee.net

Synergistic Performance with Primary Antioxidants

Mechanism of Synergy: Primary antioxidants are radical scavengers, interrupting the degradation cycle by donating a hydrogen atom to neutralize free radicals. Secondary antioxidants like DIDNPP work by decomposing hydroperoxides into non-radical, stable products. adishank.com By preventing the breakdown of hydroperoxides into new radicals, DIDNPP preserves the primary antioxidant, allowing it to remain effective for a longer duration. This synergistic relationship extends the service life and improves the appearance of the final product. adishank.com

Research findings show that this combined approach is critical for achieving long-term service life under thermal and oxidative stress, particularly in demanding applications like HDPE pipes and automotive components.

Table 2: Performance in Polymer Systems

| Polymer System | Stabilizer | Key Performance Metric | Finding |

| Polyolefins (PE, PP) | DIDNPP + Hindered Phenol | Melt Flow Preservation, Color Hold | Provides synergistic stabilization, extending the life and appearance of finished products during high-temperature processing. adishank.com |

| PVC Formulations | DIDNPP (as co-stabilizer) | Thermal Stability, Clarity | Used with mixed metal stabilizers to maintain transparency and initial color. adishank.comgalatachemicals.com |

| PVC Formulations | TNPP | Thermal Stability | Provides good synergism with phenolic antioxidants and protects against thermal degradation. adishank.com |

| Elastomers (SBR, NBR) | TNPP | Polymer Stability | Prevents viscosity increase and yellowing during heat processing. adishank.com |

Environmental Fate and Transformation Products of Diisodecyl Nonylphenyl Phosphite

Environmental Occurrence and Distribution of Organophosphite Compounds

Organophosphite compounds, a class of organophosphorus compounds, are utilized as stabilizers and antioxidants in various polymers. Their presence in the environment is a consequence of their production, use, and disposal. mdpi.com These compounds can be released into the environment through several pathways, including industrial wastewater discharges, leaching from landfills, and the degradation of plastic products. mdpi.comscielo.org.za

Wastewater treatment plants (WWTPs) are a significant pathway for the entry of these compounds into the aquatic environment. mdpi.com While some degradation can occur during wastewater treatment, a portion of these compounds and their degradation products can be discharged with the effluent or accumulate in sewage sludge. mdpi.comnih.gov This sludge, when applied to land, can then become a source of contamination for terrestrial ecosystems.

The following table provides a summary of the environmental occurrence of some organophosphate compounds, which can provide insights into the potential distribution of diisodecyl nonylphenyl phosphite (B83602) and related substances.

| Environmental Matrix | Detected Organophosphate Compounds (Examples) | Concentration Ranges |

| Surface Water | Tris(2-chloroethyl) phosphate (B84403) (TCEP), Tris(1-chloro-2-propyl) phosphate (TCPP) | 7.31 to 100 ng L⁻¹ (in seas) |

| Groundwater | Tris(2-chloro-1-methylethyl) phosphate (TCPP), Tris(2-chloroethyl) phosphate (TCEP) | 3-9 ng L⁻¹ (in aquifers with older groundwater) |

| Sediment | Tris(2-chloroethyl) phosphate (TCEP), Tris(2-chloroisopropyl) phosphate (TCIPP) | Up to 1300 µg/kg |

Research on the Formation of Nonylphenol from Nonylphenyl Phosphite Moieties

A significant environmental concern associated with nonylphenyl phosphites, including diisodecyl nonylphenyl phosphite, is their potential to degrade and form nonylphenol (NP). wikipedia.orgtoxicslink.org Nonylphenol is a known endocrine-disrupting chemical, and its presence in the environment is a subject of regulatory and scientific scrutiny. researchgate.netfoodpackagingforum.orgepa.gov The formation of nonylphenol can occur through the breakdown of the nonylphenyl phosphite molecule. foodpackagingforum.org

One of the primary mechanisms for the release of nonylphenol from nonylphenyl phosphites is hydrolysis. researchgate.net This process involves the reaction of the phosphite with water, leading to the cleavage of the ester bonds and the subsequent release of nonylphenol. researchgate.net The rate of hydrolysis can be influenced by environmental factors such as temperature and pH. mst.dk

In the context of polymer additives, the hydrolysis of nonylphenyl phosphites can occur during the polymer's lifecycle, including processing, use, and disposal. researchgate.net For example, in aquatic environments, the slow hydrolysis of these phosphites can lead to a continuous release of nonylphenol into the water column. researchgate.netuseforesight.io Research has indicated that tris(nonylphenyl)phosphite (TNPP), a related compound, can accelerate the hydrolysis of certain polymers, which may also influence the release of nonylphenol. researchgate.net

Nonylphenol is not a single compound but a complex mixture of isomers, with the branching of the nonyl group varying. researchgate.netnih.gov The environmental behavior and toxicity of nonylphenol can be isomer-specific. nih.govresearchgate.net Different isomers exhibit varying rates of degradation and possess different levels of endocrine-disrupting activity. researchgate.net

Studies have shown that the structure of the alkyl chain significantly influences the degradation pattern of nonylphenol isomers. researchgate.net For instance, isomers with more highly branched nonyl chains tend to be more resistant to biodegradation. escholarship.org This persistence can lead to their accumulation in the environment. The relative estrogenic potencies of nonylphenol isomers also vary, with more highly branched isomers generally showing greater activity. researchgate.net Therefore, an isomer-specific analysis is crucial for accurately assessing the environmental risks associated with nonylphenol released from phosphite degradation. nih.gov

Persistence and Bioaccumulation Potential of Nonylphenol in Aquatic and Terrestrial Ecosystems

Nonylphenol is considered a persistent environmental contaminant. nih.govmdpi.com Its persistence is attributed to its chemical structure, which makes it resistant to rapid degradation. mdpi.com In aquatic environments, nonylphenol tends to partition from the water column to sediment and suspended particles due to its hydrophobic nature. nih.govnih.gov Half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from a few days to nearly one hundred days. mdpi.com

The bioaccumulation of nonylphenol in aquatic organisms is a significant concern. nih.govccme.ca Due to its lipophilic properties, nonylphenol can accumulate in the fatty tissues of organisms. scielo.org.za While its bioaccumulation potential is considered moderate, it has been detected in various aquatic species, including algae, fish, and aquatic birds. nih.govccme.ca The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, has been estimated for nonylphenol in various aquatic organisms. epa.gov

In terrestrial ecosystems, nonylphenol can be introduced through the application of sewage sludge to agricultural land. mdpi.com While it can be leached from the soil, its strong adsorption to soil particles can limit its mobility. mdpi.com Biodegradation in soil can occur, but the rate is influenced by factors such as soil type, temperature, and microbial activity. mdpi.com

Academic Research on Regulatory Implications of Nonylphenol Release from Polymer Additives

The release of nonylphenol from polymer additives has prompted significant academic research and has led to regulatory actions in various parts of the world. nih.govtoxicslink.orgepa.gov The primary driver for these regulations is the endocrine-disrupting properties of nonylphenol and its potential adverse effects on wildlife and human health. useforesight.ioindustrialchemicals.gov.au

Regulatory bodies have focused on restricting the use of nonylphenol and its precursors, such as nonylphenol ethoxylates and certain nonylphenyl phosphites, in various applications, particularly those with a high potential for environmental release, like detergents and some food contact materials. epa.govfood.gov.ukfda.gov.tw For example, the European Union has listed tris(nonylphenyl)phosphite (TNPP) as a Substance of Very High Concern (SVHC) under the REACH regulation due to its degradation to nonylphenol. wikipedia.orguseforesight.io This designation imposes obligations on companies to provide information on the presence of the substance in their articles. wikipedia.org

In the context of food packaging, the migration of nonylphenol from plastic materials is a key concern. foodpackagingforum.orgfood.gov.ukresearchgate.net Research has focused on developing analytical methods to quantify the levels of nonylphenol and its precursors in food contact materials and to assess the potential for migration into food. foodpackagingforum.orgresearchgate.net These studies inform risk assessments and the setting of specific migration limits for these substances. food.gov.uk

Advanced Analytical and Spectroscopic Methodologies for Diisodecyl Nonylphenyl Phosphite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphite (B83602) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The 31P nucleus, with its 100% natural abundance and spin of ½, provides a highly sensitive probe for investigating the chemical environment of phosphorus atoms.

31P NMR spectroscopy is exceptionally well-suited for monitoring the chemical transformations of phosphite antioxidants like Diisodecyl nonylphenyl phosphite. The chemical shift of the 31P nucleus is highly sensitive to changes in its coordination and oxidation state, making it ideal for in-situ reaction monitoring.

Hydrolysis Studies: The stability of phosphite esters against hydrolysis is a critical factor in their application. 31P NMR can be used to track the rate of hydrolysis by observing the disappearance of the phosphite signal and the concurrent appearance of new signals corresponding to its hydrolysis products. lookchem.comrsc.org For instance, the hydrolysis of a phosphite (P(OR)3) typically results in the formation of a phosphonate (B1237965) and ultimately phosphoric acid. Each of these species has a distinct chemical shift range in the 31P NMR spectrum, allowing for unambiguous identification and quantification over time. Studies on compounds like triphenyl phosphite have demonstrated that the hydrolysis rate can be controlled by varying the pH of the medium. lookchem.com

Hydroperoxide Decomposition: The primary antioxidant function of phosphites is to decompose hydroperoxides (ROOH), which are key intermediates in polymer auto-oxidation. This reaction involves the oxidation of the phosphite (PIII) to a phosphate (B84403) (PV). This change from a trivalent to a pentavalent phosphorus atom results in a significant downfield shift in the 31P NMR spectrum. By monitoring the signal intensity of the parent phosphite around +130 to +140 ppm and the appearance of the corresponding phosphate signal in the region of 0 to -20 ppm, researchers can elucidate the kinetics and mechanism of this crucial stabilization reaction. The technique allows for the direct observation of the central phosphorus atom as it performs its stabilizing function.

Below is a table showing typical chemical shift ranges for relevant phosphorus species.

| Compound Type | Phosphorus Oxidation State | Typical 31P NMR Chemical Shift (ppm) |

| Trialkyl Phosphite | P(III) | +141 to +130 |

| Dialkyl Phosphonate | P(III) | +10 to 0 |

| Phosphoric Acid | P(V) | ~0 |

| Trialkyl Phosphate | P(V) | 0 to -20 |

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) and its hyphenated techniques are paramount for identifying and quantifying this compound and its transformation products, offering exceptional sensitivity and selectivity.

The degradation of this compound, whether through oxidation or hydrolysis, can be effectively studied using a combination of Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry.

FTIR Spectroscopy: This technique is used to monitor changes in the functional groups of the molecule. During the oxidative degradation of the phosphite, the key transformation is the conversion of the P-O-C moiety to a P=O group. This is readily observable in the FTIR spectrum by the appearance of a strong absorption band characteristic of the phosphoryl (P=O) stretch, typically in the range of 1250-1350 cm-1, and the disappearance of bands associated with the phosphite structure.

Mass Spectrometry: Following the initial detection of degradation by FTIR, mass spectrometry is employed to identify the specific molecular structures of the resulting products. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, researchers can confirm the identity of the oxidized phosphate and identify other smaller degradation products, such as nonylphenol and isodecanol.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound and its degradation products, especially in complex matrices like food packaging or environmental samples. nih.gov An analytical procedure developed for the related compound tris(nonylphenyl)phosphite (TNPP) demonstrates the power of this approach. nih.govresearchgate.net

The method typically involves an extraction of the analytes from the sample matrix, followed by separation using liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer. Different ionization techniques can be employed for optimal sensitivity. For instance, atmospheric pressure chemical ionization (APCI) is often effective for the less polar parent phosphite, while electrospray ionization (ESI) is better suited for its more polar transformation products, such as 4-nonylphenol. researchgate.net This two-step analytical procedure allows for both the quantification of the original phosphite and the identification of its potential breakdown products. nih.gov

The table below summarizes typical parameters for an LC-MS/MS method adapted from studies on TNPP. researchgate.net

| Analyte | Ionization Mode | Limit of Quantification (µg/dm²) | Recovery Range (%) |

| Phosphite Ester | APCI | ~0.50 | 87 - 114 |

| Nonylphenol | ESI | ~0.48 | 87 - 114 |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid identification of additives directly from the surface of polymer samples with little to no preparation. nih.govresearchgate.net This makes it a powerful tool for quality control and screening applications.

In this method, a polymer sample containing this compound is placed directly into the DART ion source. A heated stream of excited gas (e.g., helium or nitrogen) desorbs and ionizes the stabilizer from the polymer surface. The resulting ions are then guided into a mass spectrometer for analysis. The technique is highly sensitive to surface chemistry and can detect the parent stabilizer as well as its surface degradation products. researchgate.net While DART-MS is excellent for rapid identification, achieving consistent quantification can be challenging as the response is highly sensitive to the sample's position and various source parameters. nih.gov

Key parameters that are optimized for DART-MS analysis are listed in the following table. nih.govresearchgate.netnih.gov

| Parameter | Description |

| Gas Type | Typically Helium or Nitrogen. |

| Gas Heater Temperature | Affects the efficiency of thermal desorption of the analyte from the surface. |

| Ionization Mode | Positive or negative ion mode; positive mode often yields higher signal intensities for many additives. nih.govresearchgate.net |

| Grid Electrode Voltage | Influences the formation of reactant ions and the extent of fragmentation. |

| Sample Positioning | The distance and angle relative to the ion source outlet can significantly impact signal intensity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds in environmental samples. nih.gov Should this compound or its more volatile degradation products, such as nonylphenol and isodecanol, leach from a polymer into the environment, GC-MS would be a primary tool for their detection and profiling in matrices like water, soil, or air.

The process involves extracting the contaminants from the environmental sample, followed by injection into the gas chromatograph. In the GC, compounds are separated based on their volatility and interaction with the stationary phase of the analytical column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. This enables the creation of a comprehensive profile of contaminants present in a given sample. mdpi.com

Spectroscopic Methods for Monitoring Polymer Degradation and Stabilization Efficacy

Spectroscopic techniques are indispensable tools for tracking the chemical changes that occur within a polymer matrix during degradation. By monitoring the formation of specific functional groups associated with oxidation, researchers can quantitatively assess the extent of degradation and, consequently, the effectiveness of stabilizers like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy is a cornerstone technique in this field. The degradation of many polymers, such as polyethylene (B3416737) and polypropylene, is characterized by the formation of carbonyl groups (C=O) resulting from oxidative chain scission. mdpi.com FTIR spectroscopy is highly sensitive to the vibrational frequencies of these carbonyl groups, which appear in a characteristic region of the infrared spectrum (typically 1650-1850 cm⁻¹). mdpi.comscispace.com The intensity of the carbonyl absorption band can be quantified and is often expressed as the Carbonyl Index (CI) . scispace.comcardiffmet.ac.ukdoaj.org This index is calculated as the ratio of the absorbance of the carbonyl peak to that of a reference peak within the polymer's spectrum that remains unchanged during degradation. scispace.comresearchgate.net A lower carbonyl index in a stabilized polymer compared to an unstabilized one under the same aging conditions is a direct measure of the stabilizer's efficacy.

| Time (hours) | Carbonyl Index (Unstabilized PP) | Carbonyl Index (PP with this compound) |

| 0 | 0.05 | 0.05 |

| 100 | 0.25 | 0.08 |

| 200 | 0.60 | 0.15 |

| 300 | 1.10 | 0.28 |

| 400 | 1.85 | 0.45 |

| 500 | 2.50 | 0.65 |

UV-Visible (UV-Vis) Spectroscopy can also be employed to monitor polymer degradation, particularly in polymers that develop color as they degrade. The formation of conjugated systems and certain chromophoric degradation products can lead to increased absorbance in the UV-Vis region. Furthermore, UV-Vis spectroscopy can be used to follow the consumption of the phosphite stabilizer itself or the formation of its transformation products, provided they have distinct UV-Vis absorption characteristics. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR , is a powerful tool for elucidating the chemical fate of this compound during the stabilization process. Since ³¹P has a natural abundance of 100% and is a spin-1/2 nucleus, it provides sharp and well-resolved signals in NMR spectroscopy. oxinst.commdpi.comavantiresearch.com The chemical shift of the phosphorus atom in a phosphite is distinct from that in its oxidized phosphate form. oxinst.com This allows researchers to directly monitor the conversion of the active phosphite stabilizer into its inactive phosphate counterpart as it scavenges hydroperoxides. researchgate.netresearchgate.net This transformation is a direct indicator of the stabilizer's activity. By integrating the signal intensities, the relative amounts of the phosphite and its oxidation products can be quantified over time, providing valuable kinetic data on the stabilization process.

| Aging Time (days) | This compound (%) | Diisodecyl Nonylphenyl Phosphate (%) |

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 68 | 32 |

| 30 | 52 | 48 |

| 40 | 38 | 62 |

| 50 | 25 | 75 |

Development and Utilization of Model Systems for Reactivity and Activity Assessment

While studying the behavior of this compound directly within a polymer matrix provides valuable real-world data, it can be challenging to isolate and study the fundamental chemical reactions occurring. To overcome this, researchers often turn to model systems . These are simplified, well-defined chemical environments that mimic specific aspects of polymer degradation, allowing for more controlled and detailed investigation of the stabilizer's reactivity and mechanism of action.

Model systems typically involve reacting the phosphite stabilizer with a specific oxidizing agent, such as a hydroperoxide, in an inert solvent. aston.ac.uk The reaction can be monitored using the spectroscopic techniques mentioned above (FTIR, UV-Vis, ³¹P NMR) to determine reaction rates and identify products. For instance, the reaction of this compound with an alkyl hydroperoxide can be followed by monitoring the disappearance of the hydroperoxide's characteristic O-H stretching band in the FTIR spectrum or by observing the change in the phosphorus chemical shift in the ³¹P NMR spectrum.

Kinetic studies in model systems allow for the determination of important parameters such as reaction rate constants and activation energies. aston.ac.uk This information is crucial for understanding the intrinsic reactivity of the phosphite towards the reactive species that cause polymer degradation. For example, the reaction of phosphites with peroxyl radicals can be investigated to assess their chain-breaking antioxidant potential. researchgate.net

A common model system involves the initiated oxidation of a hydrocarbon substrate, such as cumene or tetralin, in the presence of the phosphite antioxidant. aston.ac.uk The rate of oxygen uptake is measured to determine the induction period, which is the time during which the antioxidant effectively inhibits oxidation. A longer induction period indicates a more efficient antioxidant.

| Phosphite Concentration (mol/L) | Induction Period (minutes) in Cumene Oxidation |

| 0 | 5 |

| 0.001 | 45 |

| 0.005 | 180 |

| 0.010 | 350 |

| 0.020 | 680 |

By using model compounds that represent the degradation products of polymers, researchers can gain a more fundamental understanding of the structure-activity relationships of phosphite stabilizers. This knowledge is invaluable for the design and development of new and more effective antioxidant systems for polymer stabilization.

Theoretical and Computational Chemistry Investigations of Diisodecyl Nonylphenyl Phosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diisodecyl nonylphenyl phosphite (B83602). These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock approaches, can elucidate the electronic structure, which is key to its function as a stabilizer. By solving approximations of the Schrödinger equation for the molecule, researchers can determine various electronic properties.

For Diisodecyl nonylphenyl phosphite, these calculations would reveal how the electronic properties are influenced by its distinct structural components: the nonylphenyl group, the phosphite ester, and the diisodecyl groups. The aromatic nonylphenyl group significantly influences the electronic environment of the phosphorus atom, which is central to the antioxidant activity of the phosphite. The long alkyl chains of the diisodecyl groups primarily affect its solubility and compatibility with polymeric matrices.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance for this compound |

| HOMO Energy | Indicates the capacity to donate electrons and scavenge radicals. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Electron Density Distribution | Shows the electron-rich and electron-poor regions of the molecule, identifying reactive sites. |

| Molecular Geometry | Determines the steric accessibility of the reactive phosphorus center. |